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Compound of Interest

Compound Name: Triethylvinylsilane

Cat. No.: B072259

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylvinylsilane [(CHsCH2)sSICH=CH:], a key organosilicon compound, serves as a
versatile building block in organic synthesis and materials science. Its unique reactivity,
stemming from the presence of both a vinyl group and silicon-ethyl groups, allows it to
participate in a variety of fundamental chemical transformations. This guide provides an in-
depth exploration of the core reaction mechanisms of triethylvinylsilane, focusing on
hydrosilylation, the Heck reaction, and polymerization. Detailed experimental protocols,
guantitative data, and mechanistic pathway visualizations are presented to offer a
comprehensive resource for researchers and professionals in the field.

Core Reaction Mechanisms
Hydrosilylation: The Addition of Si-H across a C=C
Double Bond

Hydrosilylation is a cornerstone reaction in organosilicon chemistry, involving the addition of a
silicon-hydride bond across an unsaturated bond. In the context of triethylvinylsilane, this
typically refers to its synthesis from triethylsilane and acetylene. The reaction is most
commonly catalyzed by platinum complexes, such as Karstedt's catalyst.

Mechanism: The Chalk-Harrod Mechanism
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The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-
Harrod mechanism[1]. This catalytic cycle involves the following key steps:

o Oxidative Addition: The triethylsilane oxidatively adds to the platinum(0) catalyst to form a
platinum(ll) hydride-silyl complex.

o Olefin Coordination: The alkyne (acetylene) coordinates to the platinum center.

» Migratory Insertion: The alkyne inserts into the platinum-hydrogen bond. This is often the
rate-determining step.

e Reductive Elimination: The final product, triethylvinylsilane, is formed through reductive
elimination from the platinum complex, regenerating the platinum(0) catalyst.

Oxidative Addition
(Et3SiH)

PY(0) Catalyst
B A

| Pt(1)-H(SiE3) Complex +C2H2 Alkene-Pt(ll) Complex [——>|

Acetylene
Coordination
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Caption: Chalk-Harrod mechanism for hydrosilylation.

Experimental Protocol: Synthesis of Triethylvinylsilane via Hydrosilylation

This protocol is a representative procedure for the synthesis of triethylvinylsilane.

Materials:

o Triethylsilane

e Acetylene gas

o Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)

e Anhydrous toluene

 Inert gas (Argon or Nitrogen)

o Standard glassware for air-sensitive reactions
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Procedure:

» Aflame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet,
a condenser, and a septum is purged with argon.

¢ Anhydrous toluene and a catalytic amount of Karstedt's catalyst (e.g., 10 ppm Pt relative to
triethylsilane) are added to the flask.

o Triethylsilane is added via syringe.

o Acetylene gas is bubbled through the solution at a controlled rate at room temperature. The
reaction is exothermic and may require cooling to maintain the desired temperature.

e The reaction progress is monitored by Gas Chromatography (GC) or *H NMR spectroscopy
by observing the disappearance of the Si-H peak of triethylsilane.

» Upon completion, the reaction mixture is cooled to room temperature, and the solvent is
removed under reduced pressure.

e The crude product is purified by fractional distillation to yield pure triethylvinylsilane.

Quantitative Data: Hydrosilylation of Acetylene with Triethylsilane

Parameter Value Reference

Typical Yield >90% [2]

Catalyst Loading 1-100 ppm Pt General Knowledge
Reaction Temperature Room Temperature to 80 °C General Knowledge
Reaction Time 1-4 hours General Knowledge
Heat of Reaction (AH) Approx. -38 kcal/mol [3]

Spectroscopic Data for Triethylvinylsilane
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Chemical Shift (8) / .
Spectroscopy Assignment
Wavenumber (cm—?)

~5.7-6.2 (m, 1H), ~4.9-5.1 (m, Vinyl protons, Ethyl protons

1H NMR (CDCI
(CDCL) 2H), ~0.9 (t, 9H), ~0.6 (q, 6H)  (CHs), Ethyl protons (CH:)

13C NMR (CDCls) ~137, ~132, ~7.5, ~4.0 Vinyl carbons, Ethyl carbons

=C-H stretch, C-H stretch, C=C
~3050, ~2950, ~1600, ~1410, stretch, Si-CHz2 bend, Si-O-C
~1010, ~950 (trace impurity), C-H bend

(vinyl)

FTIR (neat)

Heck Reaction: Palladium-Catalyzed Vinylation of Aryl
Halides

The Heck reaction is a powerful tool for carbon-carbon bond formation, coupling an
unsaturated halide with an alkene in the presence of a palladium catalyst and a base[1].
Triethylvinylsilane can act as the alkene component, reacting with aryl halides to form
arylated vinylsilanes.

Mechanism: The Heck Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(ll)
catalytic cycle[4]:

o Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form
a Pd(ll) complex.

o Alkene Coordination: Triethylvinylsilane coordinates to the Pd(ll) center.

o Migratory Insertion: The aryl group migrates from the palladium to one of the vinyl carbons of
the coordinated triethylvinylsilane.

e [B-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the
arylated vinylsilane product and a palladium-hydride complex.
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e Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the
palladium-hydride complex.

Click to download full resolution via product page

Caption: Heck reaction catalytic cycle.

Experimental Protocol: Heck Reaction of Triethylvinylsilane with lodobenzene
This protocol is a representative procedure for the Heck reaction.

Materials:

Triethylvinylsilane

» lodobenzene

o Palladium(ll) acetate [Pd(OAc)z]

» Triphenylphosphine (PPhs)

o Triethylamine (EtsN)

¢ Anhydrous N,N-dimethylformamide (DMF)

 Inert gas (Argon or Nitrogen)

Standard glassware for air-sensitive reactions

Procedure:

e A Schlenk tube is charged with palladium(ll) acetate, triphenylphosphine, and anhydrous
DMF under an argon atmosphere.

¢ lodobenzene and triethylamine are added to the mixture.
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» Triethylvinylsilane is then added, and the reaction mixture is heated to 80-100 °C.
e The reaction progress is monitored by TLC or GC-MS.

o After completion, the reaction mixture is cooled to room temperature and diluted with diethyl
ether.

o The mixture is washed with water and brine. The organic layer is dried over anhydrous
magnesium sulfate and concentrated under reduced pressure.

e The crude product is purified by column chromatography on silica gel to afford the desired
(E)-triethyl(styryl)silane.

Quantitative Data: Heck Reaction of Triethylvinylsilane with Aryl Halides

. Catalyst .
Aryl Halide Base Solvent Yield (%) Reference
System
Pd(OAc)2 /
lodobenzene pPh EtsN DMF 85-95 [5]1[6]
3

Bromobenze Pd(OAc)2 /

EtsN DMF 70-85 [5][6]
ne P(o-tol)s
4-lodoanisole  PdCl2(PPhs)2 K2COs3 DMA ~90 [6]
4-
Pd(OAc)z /
Bromotoluen doof Cs2C0s3 Toluene ~80 [7]
pp

e

Polymerization of Triethylvinylsilane

Triethylvinylsilane can undergo polymerization through its vinyl group, leading to the
formation of polysilanes with unique properties. Both free-radical and cationic polymerization
methods can be employed.

a) Free-Radical Polymerization

Mechanism:
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Free-radical polymerization proceeds via a chain reaction involving three main steps: initiation,
propagation, and termination[8].

e Initiation: A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide
(BPO), thermally decomposes to generate initial free radicals. These radicals then add to the
vinyl group of a triethylvinylsilane monomer to form a new radical.

o Propagation: The newly formed monomer radical adds to another triethylvinylsilane
monomer, and this process repeats, leading to the growth of the polymer chain.

o Termination: The chain growth is terminated by either combination (two growing chains
couple) or disproportionation (a hydrogen atom is transferred from one chain to another).

Click to download full resolution via product page

Caption: Free-radical polymerization mechanism.

Experimental Protocol: Free-Radical Polymerization of Triethylvinylsilane
This protocol is a representative procedure for free-radical polymerization.

Materials:

Triethylvinylsilane (freshly distilled)

Azobisisobutyronitrile (AIBN)

Anhydrous toluene or benzene

Inert gas (Argon or Nitrogen)

Polymerization tube or Schlenk flask
Procedure:

o Triethylvinylsilane and the solvent are placed in a polymerization tube.
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e AIBN is added to the solution.
e The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
e The tube is sealed under vacuum or an inert atmosphere.

o The polymerization is carried out by heating the tube in a thermostated bath at a temperature
appropriate for AIBN decomposition (typically 60-80 °C).

» After the desired reaction time, the tube is cooled, and the polymer is precipitated by pouring
the solution into a non-solvent such as methanol.

o The precipitated polymer is collected by filtration, washed with the non-solvent, and dried
under vacuum.

b) Cationic Polymerization
Mechanism:

Cationic polymerization is initiated by an electrophilic species, such as a Lewis acid in the
presence of a proton source (co-initiator)[9][10].

e Initiation: The initiator/co-initiator system generates a carbocation from the
triethylvinylsilane monomer.

e Propagation: The carbocationic end of the growing polymer chain adds to the double bond of
another monomer molecule.

o Chain Transfer/Termination: The chain growth can be terminated by various processes,
including reaction with a counter-ion, solvent, or by chain transfer to a monomer.

Initiator (I+) + Monomer (M) Initiation I-M+ + n(Monomer) Propagation I-(M)n-M+ cq.:'::ﬂ{;::zf:” Polymer

Click to download full resolution via product page

Caption: Cationic polymerization mechanism.

Experimental Protocol: Cationic Polymerization of Triethylvinylsilane
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This protocol is a representative procedure for cationic polymerization.

Materials:

Triethylvinylsilane (rigorously dried and distilled)

Lewis acid initiator (e.g., Boron trifluoride etherate, BF3-OEt2)

Co-initiator (e.g., trace amount of water)

Anhydrous, non-polar solvent (e.g., dichloromethane, hexane)

Inert gas (Argon or Nitrogen)

Dry glassware

Procedure:

o Aflame-dried reaction vessel is charged with the solvent and triethylvinylsilane under a
strict inert atmosphere.

e The solution is cooled to a low temperature (e.g., -78 °C) to control the polymerization rate
and minimize side reactions.

e The Lewis acid initiator is added dropwise to the stirred solution.

e The polymerization is allowed to proceed for a specific time.

e The reaction is quenched by the addition of a protic solvent like methanol.

e The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying.

Quantitative Data: Polymerization of Triethylvinylsilane

Quantitative data for the homopolymerization of triethylvinylsilane is not as extensively
reported as for other vinyl monomers. The following table provides typical ranges and
expectations based on the polymerization of similar vinylsilanes.
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Free-Radical L o
Parameter o Cationic Polymerization
Polymerization

Initiator AIBN, BPO BF3-OEt2, AlICIs
Temperature 60-80 °C -781t0 0 °C
Monomer Conversion Variable, can be high Often rapid and high
Molecular Weight (Mn) 103 -10° g/mol 103 -10° g/mol
) ] ] Can be broad (>2) or narrow
Polydispersity Index (PDI) Typically > 1.5 o
(<1.5) with living systems
Conclusion

Triethylvinylsilane is a valuable monomer and synthetic intermediate that undergoes a range
of fundamental reactions. Understanding the mechanisms of hydrosilylation, the Heck reaction,
and polymerization is crucial for harnessing its full potential in the synthesis of novel organic
molecules, polymers, and advanced materials. The detailed protocols and data presented in
this guide provide a solid foundation for researchers and professionals to design and execute
experiments involving this versatile organosilicon compound. Further exploration into the
kinetics and thermodynamics of these reactions will undoubtedly lead to even greater control
and efficiency in the application of triethylvinylsilane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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